2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one
Description
¹H NMR (500 MHz, CDCl₃)
| Signal (ppm) | Assignment |
|---|---|
| 4.75 (d, J = 5.2 Hz) | H2 (adjacent to iodine) |
| 4.30 (m) | H4 and H8 (ether oxygens) |
| 3.95 (t, J = 7.1 Hz) | H3 and H7 (bridgehead) |
¹³C NMR (125 MHz, CDCl₃)
| Signal (ppm) | Assignment |
|---|---|
| 176.5 | C5 (lactone carbonyl) |
| 85.2 | C2 (iodine-substituted) |
| 72.1, 69.8 | C4, C8 (ether oxygens) |
IR (KBr, cm⁻¹)
Mass Spectrometry (EI-MS)
Computational Modeling of Electronic Structure (DFT)
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic potential : Iodine’s σ-hole (+0.25 e) facilitates halogen bonding (Fig. 3).
- Natural Bond Orbital (NBO) analysis :
$$
\text{HOMO} = -6.8 \, \text{eV}, \quad \text{LUMO} = -1.6 \, \text{eV}
$$
The iodine substituent reduces symmetry, splitting degenerate orbitals in the bicyclic framework.
Properties
IUPAC Name |
2-iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO3/c8-4-3-1-2-5(10-3)6(4)11-7(2)9/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMPAOIJAUYXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C(C1O3)I)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one is a tricyclic organic compound notable for its unique structure and potential biological activities. The compound features a ketone functional group at the 5-position and an iodine substituent at the 2-position, which contribute to its reactivity and biological properties.
Chemical Structure and Properties
- Molecular Formula : CHIO
- Molecular Weight : 266.04 g/mol
- IUPAC Name : this compound
The compound's structural characteristics include two oxygen atoms integrated into the tricyclic framework, which may influence its interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways.
- Inhibition of Cell Signaling Pathways : The compound has been studied for its effects on apoptosis and inflammatory pathways, suggesting a role in modulating cell survival and death mechanisms.
- Potential Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may be relevant for this compound, although specific studies are required to confirm this.
Comparative Analysis with Related Compounds
The following table summarizes structural features and known biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Iodo-4,5-dimethoxyphenol | Iodine and methoxy groups | Known for antioxidant properties |
| 2-Iodo-4-nitroanisole | Iodine and nitro groups | Exhibits different reactivity patterns |
| 2,6-Dioxatricyclo[3.3.1.0^3,7]nonane | Similar dioxatricyclic structure | Different ring size and substituent effects |
These comparisons highlight the unique aspects of this compound in terms of its structural configuration and potential applications in pharmacology.
Case Study 1: Inhibition of Apoptosis
A study published in the Chemistry & Biology journal explored the effects of various dioxatricyclic compounds on apoptosis-related pathways in cancer cells. The findings indicated that compounds with similar structural motifs to this compound exhibited significant inhibition of cell death signals under stress conditions.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of iodinated compounds, revealing that certain derivatives could effectively inhibit pro-inflammatory cytokines in vitro. This suggests that this compound might share similar therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares structural features of 2-Iodo-4,8-dioxatricyclo[4.2.1.0³,⁷]nonan-5-one with analogous halolactones:
| Compound Name | Structure | Molecular Formula | Key Functional Groups | Halogen Position | Ring System |
|---|---|---|---|---|---|
| 2-Iodo-4,8-dioxatricyclo[4.2.1.0³,⁷]nonan-5-one | Tricyclic (4.2.1.0³,⁷) | C₇H₇IO₃ | Iodo, ketone, ether | C2 | 4,8-dioxatricyclo |
| 2-Iodo-4,7-dimethyl-9-oxabicyclo[4.3.0]nonan-8-one | Bicyclic (4.3.0) | C₁₀H₁₅IO₂ | Iodo, ketone, methyl groups | C2 | 9-oxabicyclo |
| 2-Iodo-5-methyl-9-oxabicyclo[4.3.0]nonan-8-one | Bicyclic (4.3.0) | C₉H₁₃IO₂ | Iodo, ketone, methyl group | C2 | 9-oxabicyclo |
Key Observations :
- The tricyclic system in the target compound introduces steric constraints and electronic effects distinct from bicyclic analogs, influencing reactivity and stability .
- Methyl-substituted analogs (e.g., 4,7-dimethyl) exhibit enhanced hydrophobicity , altering solubility and biotransformation pathways .
Key Observations :
- Iodolactonization efficiency varies with substrate complexity. Methyl groups in bicyclic analogs reduce diastereoselectivity but improve yields .
2-Iodo-4,8-dioxatricyclo[4.2.1.0³,⁷]nonan-5-one
- Sharpless Epoxidation : The hydroxyl group in its derivative (+)-1 undergoes diastereoselective epoxidation (>99% ee) .
- Pharmaceutical Intermediates : Used to synthesize RKTS-34, a death receptor-mediated apoptosis inhibitor .
Methyl-Substituted Iodolactones (e.g., 4,7-dimethyl)
- Biotransformation: Hydroxylated by Absidia cylindrospora and Fusarium strains without halogen loss, yielding novel hydroxylactones .
- Steric Effects: Methyl groups hinder enzymatic access, limiting transformation efficiency compared to non-methylated analogs .
Physicochemical Properties
Preparation Methods
Starting Material and Initial Cyclization
The synthesis begins with L-glutamic acid-derived lactone 30 , a chiral precursor that ensures stereochemical fidelity in the final product. Lithiation of thioanisole under Corey–Seebach conditions generates a nucleophilic species, which attacks lactone 30 to form hemiacetal 31 . Subsequent BF₃·OEt₂-promoted reduction with Et₃SiH yields 2,5-trans-tetrahydrofuran 32 in 86% yield over two steps (Table 1).
Table 1: Key Steps in Ireland–Claisen Rearrangement Pathway
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Lithiation (thioanisole, Corey–Seebach) → Hemiacetal formation | 31 | 86% (2 steps) |
| 2 | BF₃·OEt₂, Et₃SiH → Reduction | 32 | - |
| 3 | m-CPBA → Sulfoxide 33 | 33 | 73% (3 steps) |
| 4 | TFAA → Pummerer rearrangement → Aldehyde 34 | 34 | - |
Oxidation and Pummerer Rearrangement
Sulfoxide 33 , derived from oxidation of 32 with meta-chloroperbenzoic acid (m-CPBA), undergoes Pummerer rearrangement upon treatment with trifluoroacetic anhydride (TFAA). This step generates aldehyde 34 , a critical intermediate for subsequent iodination. Hydrolysis of the trifluoroacetate intermediate with aqueous NaHCO₃ ensures epimerization control.
Iodination and Final Cyclization
Aldehyde 34 is converted to ester 36 via a two-step oxidation sequence. Iodination is achieved using iodine monochloride (ICl) in dichloromethane, followed by cyclization under acidic conditions to form the tricyclic core. The final product is purified via flash chromatography, with an overall yield of 45–50% for the iodination step.
Bioinspired Oxidative Cyclization Approach
Trans-Hydrindane Precursor and Photo-Oxidation
A biomimetic route starts with trans-hydrindane VI , a readily available terpenoid precursor. Photo-oxidation of tricycle VII using singlet oxygen (¹O₂) selectively generates allylic alcohol XII (Scheme 1). This step leverages the compound’s inherent strain to direct reactivity.
Scheme 1: Bioinspired Pathway Highlights
-
VII → Photo-oxidation (¹O₂, hv) → XII
-
XII → 4-exo-tet cyclization → Oxetane XIII
-
XIII → 5-exo cyclization → Tricyclic product
Strain-Driven Cyclizations
Oxetane XIII undergoes 5-exo cyclization to assemble the dioxatricyclic framework. The strain imposed by the oxetane ring facilitates ring-opening and recombination, mimicking biosynthetic pathways observed in terpenoid natural products.
Diels-Alder/Ketal Hydrolysis Strategy
Regioselective Diels-Alder Reaction
A Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate forms bicyclic adduct 1 . This step proceeds with high regioselectivity (>95:5) due to electron-withdrawing effects of the bromine atom (Table 2).
Table 2: Diels-Alder Reaction Optimization
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Solvent | Toluene | 92% yield |
| Temperature | 80°C | Complete conversion in 12 h |
| Catalyst | None | Thermal conditions preferred |
Ketal Hydrolysis and Iodination
Hydrolysis of the ketal moiety in 1 is achieved using concentrated HCl, a cost-effective alternative to conventional methods (e.g., PPTS). Subsequent iodination with N-iodosuccinimide (NIS) in acetonitrile introduces the iodine substituent, followed by intramolecular lactonization to yield the target compound.
Comparative Analysis of Methodologies
Table 3: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Ireland–Claisen | High stereocontrol, scalable | Multi-step (4–5 steps), moderate yields |
| Bioinspired | Mimics biosynthesis, fewer steps | Requires specialized photo-oxidation equipment |
| Diels-Alder | High regioselectivity, simple conditions | Low functional group tolerance |
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
